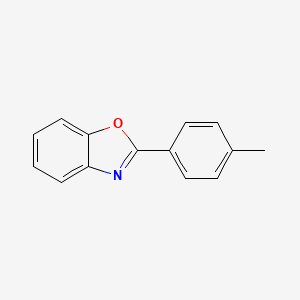

2-(p-tolyl)benzoxazole

Descripción

Historical Context and Significance of Benzoxazole (B165842) Core in Chemical Research

The benzoxazole scaffold, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, holds a significant place in the annals of heterocyclic chemistry. wisdomlib.orgwikipedia.org First introduced by the chemist Hantzsch in 1887, the benzoxazole nucleus has since become a cornerstone in the development of a wide array of functional molecules. wisdomlib.org Its structural similarity to naturally occurring nucleic bases like guanine (B1146940) and adenine (B156593) allows it to interact with various biomolecules, making it a privileged structure in medicinal chemistry. chemistryjournal.net

The significance of the benzoxazole core is underscored by its presence in numerous commercially important compounds, including pharmaceuticals and optical brighteners. wikipedia.org Derivatives of benzoxazole have been found to exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. wisdomlib.orgwikipedia.orgresearchgate.net This wide range of applications has cemented the benzoxazole ring as a critical component in the design and synthesis of novel bioactive compounds and functional materials. chemistryjournal.netresearchgate.net The aromatic nature of the benzoxazole system provides it with relative stability, while its heterocyclic structure offers reactive sites for functionalization, allowing for the creation of diverse derivatives. wikipedia.org

Overview of Key Research Areas Pertaining to 2-Substituted Benzoxazoles

The C2 position of the benzoxazole ring is a common site for substitution, leading to a large and diverse class of compounds known as 2-substituted benzoxazoles. Research in this area is extensive and multifaceted, driven by the wide range of properties and applications these derivatives exhibit. mdpi.comnih.gov

Key research areas include:

Synthesis: A primary focus of research has been the development of efficient and sustainable methods for synthesizing 2-substituted benzoxazoles. sioc-journal.cn Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.govmdpi.com Modern synthetic strategies have evolved to include transition-metal-catalyzed reactions, microwave-assisted synthesis, and the use of green catalysts to improve yields and reduce environmental impact. mdpi.comsioc-journal.cnresearchgate.net Common approaches now include the direct functionalization of the C-H bond at the C2 position and cascade reactions involving various starting materials. mdpi.com

Medicinal Chemistry: 2-Substituted benzoxazoles are a major focus in drug discovery due to their diverse pharmacological activities. nih.gov Researchers have synthesized and evaluated numerous derivatives for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govnih.govnih.gov For instance, certain derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications and as inhibitors of DNA topoisomerase I and II in cancer research. nih.govmedcraveonline.com

Materials Science: The unique photophysical properties of many 2-substituted benzoxazoles make them valuable in materials science. researchgate.net They are often investigated for their fluorescent properties, leading to applications as optical brighteners, fluorescent dyes, and components in organic light-emitting diodes (OLEDs). nih.gov

Agrochemicals: There is growing interest in the application of benzoxazole derivatives in agriculture. mdpi.com Research has explored their potential as herbicides, fungicides, and insecticides, making them important scaffolds in the development of new agrochemicals. mdpi.com

Rationale for Focused Academic Investigation of 2-(p-tolyl)benzoxazole

The specific compound this compound, also known as 2-(4-methylphenyl)-1,3-benzoxazole, has been the subject of focused academic investigation for several reasons. nih.gov The introduction of a para-tolyl group at the 2-position of the benzoxazole core imparts specific electronic and structural properties that make it a valuable model compound for various studies.

One significant area of research is its photophysical properties . Studies have shown that this compound can form highly fluorescent nanofibers and microcrystals, making it a candidate for applications in materials science, such as in the development of new optical materials. nih.gov

Furthermore, this compound serves as a subject for theoretical and computational studies . Researchers have used methods like Density Functional Theory (DFT) to investigate its structural, geometric, electronic, and reactive properties. researchgate.net These theoretical investigations help in understanding the fundamental aspects of its chemical behavior and predicting its reactivity, which can guide further experimental work. researchgate.net

The compound is also utilized in the development and optimization of synthetic methodologies . Its synthesis is often used as a model reaction to test the efficacy of new catalysts or reaction conditions for the formation of 2-arylbenzoxazoles. medcraveonline.comresearchgate.net For example, it has been synthesized in high yields using various methods, demonstrating the versatility of different synthetic routes. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(4-methylphenyl)-1,3-benzoxazole | nih.gov |

| CAS Number | 835-71-2 | nih.govchemicalbook.com |

| Molecular Formula | C₁₄H₁₁NO | nih.gov |

| Molar Mass | 209.24 g/mol | nih.gov |

| Melting Point | 111 to 115 °C | hoffmanchemicals.com |

| Boiling Point | 196 °C at 20.0 Torr | hoffmanchemicals.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZWCTVPHAOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052575 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-71-2 | |

| Record name | 2-(4-Methylphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-p-Tolylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-tolylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-P-TOLYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1I691076X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 P Tolyl Benzoxazole and Analogous Benzoxazole Derivatives

Exploration of Conventional and Classical Synthetic Routes

Traditional methods for constructing the benzoxazole (B165842) core have been well-established, primarily relying on condensation and cyclization reactions. These routes, while foundational, often necessitate harsh reaction conditions.

Condensation Reactions Involving 2-Aminophenols and Aldehyde/Carboxylic Acid Derivatives

The most direct and conventional approach to synthesizing 2-arylbenzoxazoles, including 2-(p-tolyl)benzoxazole, involves the condensation of a 2-aminophenol (B121084) with a suitable carboxylic acid derivative or an aldehyde. medcraveonline.comnih.govbeilstein-journals.orgnih.gov This method typically requires strong acids and elevated temperatures to facilitate the initial imine or amide formation, followed by cyclodehydration. medcraveonline.comnih.govbeilstein-journals.orgnih.govresearchgate.net

For instance, the reaction of 2-aminophenol with p-tolualdehyde is a common route. Various catalysts and reaction conditions have been explored to improve the efficiency and environmental footprint of this transformation. Catalysts such as zinc triflate and Brønsted acidic ionic liquids have been shown to effectively promote this reaction. nih.govtandfonline.com The use of microwave irradiation has also been demonstrated to accelerate the synthesis. mdpi.comjocpr.com

Below is a table summarizing various catalytic systems used for the synthesis of this compound from 2-aminophenol and p-tolualdehyde.

Table 1: Catalytic Systems for the Synthesis of this compound

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Zinc triflate | Ethanol | Reflux | 91 | tandfonline.com |

| Mn-TPADesolv MOF | Ethanol | 30 °C | >99 | rsc.org |

| [CholineCl][Oxalic Acid] | Solvent-free | Microwave | 83 | mdpi.com |

| Fly Ash | - | - | - | nih.gov |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 °C | 98 (for 2-phenyl) | nih.gov |

Oxidative Cyclization Protocols

An alternative classical strategy involves the oxidative cyclization of phenolic Schiff bases, which are pre-formed from the condensation of 2-aminophenols and aldehydes. researchgate.net This two-step process circumvents the need for highly acidic conditions in the cyclization step. A variety of oxidizing agents have been employed for this purpose, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate (B1210297), and lead(IV) acetate. researchgate.netresearchgate.netthieme-connect.com The choice of oxidant can be critical to the success and yield of the reaction. thieme-connect.com For example, DDQ in ethyl acetate has been shown to be an effective system for this transformation. researchgate.netthieme-connect.com More environmentally friendly approaches utilize molecular oxygen as the terminal oxidant, often in the presence of a catalyst. researchgate.netthieme-connect.com

Metal-Catalyzed Synthetic Strategies

In recent decades, transition-metal catalysis has revolutionized the synthesis of benzoxazoles, offering milder reaction conditions, broader substrate scope, and improved efficiency over classical methods. medcraveonline.commdpi.com

Copper-Catalyzed Cyclization Approaches

Copper catalysis is a popular choice for benzoxazole synthesis due to the low cost and low toxicity of copper salts. medcraveonline.com Copper-catalyzed methods often involve the intramolecular O-arylation of ortho-haloanilides. medcraveonline.comrsc.org For instance, the cyclization of N-(2-halophenyl)benzamides can be efficiently catalyzed by copper(I) iodide (CuI) in the presence of a ligand such as 1,10-phenanthroline. rsc.orgorganic-chemistry.org This approach is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Another copper-catalyzed route involves the reaction of 2-aminophenols with various coupling partners. For example, the reaction of 2-aminophenols with β-diketones in the presence of CuI and a Brønsted acid has been reported. medcraveonline.com Additionally, copper has been used to catalyze the aerobic C-H amination of phenols with primary amines to construct the benzoxazole framework. medcraveonline.comresearchgate.net The synthesis of 2-aryl benzoxazoles from aldoximes and 1-bromo-2-iodobenzene (B155775) using a copper catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand has also been demonstrated. medcraveonline.com

Table 2: Examples of Copper-Catalyzed Benzoxazole Synthesis

| Reactants | Catalyst/Ligand | Conditions | Product Scope | Reference |

|---|---|---|---|---|

| o-Haloanilides | CuI/1,10-phenanthroline | Cs2CO3, DMF | 2-Arylbenzoxazoles | rsc.orgorganic-chemistry.org |

| 2-Aminophenols, β-Diketones | CuI/Brønsted Acid | - | 2-Substituted benzoxazoles | medcraveonline.com |

| Aldoxime, 1-Bromo-2-iodobenzene | Cu/DMEDA | K2CO3, o-xylene, 140°C | 2-Arylbenzoxazoles | medcraveonline.com |

| 2-Aminophenols, Alkynones | Cu(OTf)2 | o-xylene, 120°C | Benzoxazoles | rsc.org |

Palladium-Mediated Reactions

Palladium catalysis offers powerful tools for the synthesis of 2-arylbenzoxazoles. One notable method is the direct C-H arylation of the benzoxazole core at the 2-position with aryl halides. An efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed using a Pd(OAc)₂/NiXantphos catalyst system. nih.gov This deprotonative cross-coupling process (DCCP) allows for the introduction of various aryl and heteroaryl groups in good to excellent yields. nih.gov

Another palladium-catalyzed approach involves the carbonylation of aromatic halides in the presence of o-aminophenols. scispace.comacs.org This one-pot procedure leads to the formation of an amide intermediate, which then undergoes dehydrative cyclization to afford the 2-arylbenzoxazole. scispace.com

Iron-Catalyzed Hydrogen Transfer Strategies

Iron-catalyzed reactions have gained significant attention as a more sustainable and economical alternative to those using precious metals. An iron-catalyzed hydrogen transfer strategy enables the synthesis of 2-substituted benzoxazoles from o-nitrophenols or o-hydroxynitrobenzenes and alcohols. organic-chemistry.orgnih.govorganic-chemistry.orgcapes.gov.br This process involves a cascade of reactions including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, without the need for an external reducing or oxidizing agent. nih.govcapes.gov.br Various iron catalysts, including simple iron salts and iron complexes, have been employed for this transformation, providing good to excellent yields of the desired benzoxazole derivatives. organic-chemistry.orgnih.govorganic-chemistry.orgcapes.gov.br Another iron-catalyzed approach involves the oxidative cyclization of benzoxazoles with secondary amines using aqueous hydrogen peroxide as a green oxidant to produce 2-aminobenzoxazoles. rsc.org

Table 3: Iron-Catalyzed Synthesis of Benzoxazole Derivatives

| Reactants | Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|---|

| o-Nitrophenols, Benzylic Alcohols | Iron catalyst | Hydrogen transfer | Cascade reaction, good to excellent yields | nih.govcapes.gov.br |

| o-Hydroxynitrobenzenes, Alcohols | Tricarbonyl(η⁴-cyclopentadienone)iron(0) complexes | Hydrogen transfer | No external redox agents, water as byproduct | organic-chemistry.orgorganic-chemistry.org |

| o-Nitrophenol, Alcohols | ZIF-L-Co@PA-Fe | Solvent-free, hydrogen transfer | Heterogeneous catalyst, reusable | sioc-journal.cn |

| Benzoxazoles, Secondary Amines | FeCl₃ | Aqueous H₂O₂ | Synthesis of 2-aminobenzoxazoles, green oxidant | rsc.org |

Green Chemistry Principles in Benzoxazole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green synthetic routes for this compound have been established. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. jocpr.com The synthesis of 2-arylbenzoxazoles, including this compound, has been successfully achieved under solvent-free microwave irradiation. jocpr.comscienceandtechnology.com.vn

One notable approach involves the condensation of 2-aminophenols with aromatic aldehydes. For instance, the reaction of 2-amino-4-methylphenol (B1222752) with various aromatic aldehydes in the presence of iodine as an oxidant under solvent-free microwave conditions has yielded 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn Another efficient method utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as a reagent for the reaction between 2-aminophenol and arylaldehydes, also under solvent-free microwave irradiation. jocpr.com This process is characterized by its use of non-corrosive and inexpensive reagents, a simple workup procedure, and good product yields. jocpr.com The use of a natural acid catalyst derived from citrus limon (lemon juice) extract has also been reported for the microwave-assisted synthesis of 2-aryl benzoxazoles from 2-aminophenol and substituted carboxylic acids, with excellent isolated yields of 80-90%. globalresearchonline.net

Table 1: Comparison of Microwave-Assisted Synthesis Methods for Benzoxazoles

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iodine | 2-amino-4-methylphenol, Aromatic aldehydes | Solvent-free, Microwave | 67-90% | scienceandtechnology.com.vn |

| 1,3-dibromo-5,5-dimethylhydantoin (DBH) | 2-aminophenol, Arylaldehydes | Solvent-free, Microwave | Moderate to good | jocpr.com |

| Citrus Limon Extract | 2-aminophenol, Substituted carboxylic acids | Microwave | 80-90% | globalresearchonline.net |

| [CholineCl][oxalic acid] | 2-aminophenols, Benzaldehydes | Solvent-free, Microwave | Good to excellent | mdpi.comresearchgate.net |

Deep Eutectic Solvents (DESs) Catalysis

Deep eutectic solvents (DESs) have gained traction as green and sustainable catalysts and/or solvents in organic synthesis. mdpi.com These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). mdpi.com Their attractive physicochemical properties include low vapor pressure, a wide liquid range, low toxicity, and ease of preparation. mdpi.com

A notable example is the use of [CholineCl][oxalic acid] as a catalyst for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. mdpi.comresearchgate.net This reaction proceeds efficiently under microwave irradiation, offering good to excellent yields and the advantage of catalyst recyclability. mdpi.com Another effective DES, [ZnCl2][ethylene glycol], has been employed for the arylation of benzoxazoles with aromatic aldehydes, providing high yields in short reaction times without the need for additional additives. nih.govrsc.org The simple, 100% atom-economic preparation of DESs, which often requires no further purification, underscores their green credentials. mdpi.com

Fly Ash Catalyzed Approaches

Fly ash, a byproduct of coal combustion in thermal power plants, has been repurposed as a cost-effective and environmentally benign catalyst for benzoxazole synthesis. ikm.org.mynih.gov The catalytic activity of fly ash stems from the presence of various metal oxides, such as SiO2, Al2O3, Fe2O3, CaO, and MgO. nih.gov

In one method, fly ash is activated by heating and then used to catalyze the reaction between an o-aminophenol and a substituted aryl aldehyde in toluene (B28343) at 111 °C. nih.gov Another approach involves doping fly ash with boric acid in the presence of sulfuric acid to create a hybrid catalyst. ikm.org.my The catalyst containing 5 wt. % boric acid proved to be the most efficient and could be reused for up to four cycles without a significant loss in conversion efficiency. ikm.org.myikm.org.my These methods highlight a green chemistry approach by valorizing industrial solid waste. ikm.org.my

Novel and Photostimulated Synthetic Techniques

Beyond traditional heating methods, photostimulated reactions offer an alternative pathway for constructing the benzoxazole core. A series of 6-substituted 2-pyrrolyl and 2-indolyl benzoxazoles have been synthesized via a photostimulated C-O cyclization of anions derived from corresponding carboxamides. molaid.comconicet.gov.ar These reactions, conducted in liquid ammonia (B1221849) or DMSO in the presence of excess t-BuOK, proceed in good to excellent yields (78-91%). conicet.gov.ar This approach is notable for avoiding the use of transition metals and tolerating a variety of substituents. conicet.gov.ar

Mechanistic Investigations of Benzoxazole Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. The formation of 2-aryl benzoxazoles from o-aminophenol and aldehydes, catalyzed by fly ash, is proposed to proceed through several steps. nih.gov The fly ash acts as a solid catalyst, activating the aldehyde for subsequent dehydration to form an imine intermediate. This intermediate then undergoes cyclization in the presence of the o-hydroxyl group to yield a 2-substituted-2,3-dihydro-benzoxazole, which is finally oxidized by air to the desired 2-aryl benzoxazole. nih.gov

In the context of direct C-H arylation of heteroarenes, mechanistic studies have pointed towards free radical pathways. researchgate.net For instance, the inhibition of a benzoxazole arylation reaction in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suggests the involvement of radical intermediates. researchgate.net Electrochemical studies on benzoxazole formation have indicated a cationic mechanism for C,O-linkage. wustl.edu Furthermore, investigations into the amination of benzoxazoles have identified an amidine as a likely intermediate, which then undergoes single-electron transfer and cyclization steps. bohrium.com

Photophysical Characteristics and Advanced Spectroscopic Research of 2 P Tolyl Benzoxazole Derivatives

Electronic Absorption and Emission Spectroscopy Studies

The electronic absorption spectra of 2-(p-tolyl)benzoxazole derivatives are typically characterized by the superposition of the spectra of their constituent parts. For instance, in derivatives where this compound acts as an electron acceptor linked to an electron donor like N,N-dimethylaniline, the absorption spectrum is a combination of the absorption profiles of both molecules. researchgate.net The absorption spectrum of the parent this compound itself shows a strong band around 39,000 cm⁻¹ (approximately 256 nm). researchgate.net Generally, the absorption spectra of these derivatives are not significantly affected by changes in solvent polarity. researchgate.netresearchgate.net

In contrast, the fluorescence emission spectra are highly sensitive to the molecular structure and environment. researchgate.net Many derivatives exhibit dual fluorescence, which consists of a structured, higher-energy band corresponding to a locally excited (LE) state and a broad, structureless, lower-energy band. researchgate.netresearchgate.net The higher-energy fluorescence is spectrally similar to the emission of the parent this compound moiety. researchgate.netnih.gov The lower-energy band is attributed to an excited-state species with significant charge-transfer (CT) character, often an intramolecular exciplex. researchgate.netnih.gov

For example, styryl dyes based on a this compound core, designed with a donor-π-acceptor (D-π-A) architecture, show absorption bands that are dependent on the nature of the acceptor heterocyclic system. Dyes incorporating this structure have displayed absorption maxima ranging from 387 nm to 415 nm. rsc.org

Table 1: Absorption and Emission Maxima of Selected this compound-based Styryl Dyes in DMSO

| Compound | Acceptor Moiety | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |

|---|---|---|---|

| Dye 6a | 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile | 415 | 447 |

| Dye 6b | Varies | 387 | 486 |

| Dye 6c | Varies | 407 | - |

Data sourced from a study on benzoxazole-based styryl dyes. rsc.org

Fluorescence Phenomena and Excited State Dynamics Analysis

The fluorescence of this compound derivatives is a key area of research, with studies focusing on complex excited-state events like charge transfer, the efficiency of light emission, and the timescales over which these processes occur.

Intramolecular exciplexes (excited-state charge-transfer complexes) have been extensively studied in derivatives where this compound is covalently linked to an electron-donor group. nih.gov Upon photoexcitation, these molecules can form an exciplex, leading to the characteristic dual fluorescence mentioned earlier: a locally excited (LE) band and a red-shifted charge-transfer (CT) band. researchgate.netnih.gov The formation of this CT state is observed in solvents of low to medium polarity. researchgate.net The probability of forming a compact, sandwich-type exciplex structure is influenced by factors such as solvent viscosity and the conformational flexibility of the linker connecting the donor and acceptor units. researchgate.net

In some cases, introducing specific substituents can dramatically enhance fluorescence efficiency. For instance, adding a cyano (-CN) group to the phenyl ring of a related compound, 2-(2-hydroxyphenyl)benzothiazole, was found to increase its fluorescence quantum yield from 0.01 to 0.49 in dichloromethane. semanticscholar.org Similarly, diketopyrrolopyrrole derivatives functionalized with a benzoxazole (B165842) group can exhibit strong emission with quantum yields around 52% in chloroform. chemrxiv.org

Time-resolved fluorescence spectroscopy provides critical insights into the dynamics of the excited states. These techniques have been used to measure the lifetimes of the LE and CT states in this compound derivatives. The lifetime of the LE fluorescence is typically very short, often less than 1.0 ns. researchgate.net The lifetime of the exciplex fluorescence shows a complex dependence on solvent polarity, initially increasing, reaching a maximum, and then decreasing in more polar solvents. researchgate.net

Femtosecond time-resolved fluorescence has been employed to study related systems, such as 2-(2'-hydroxyphenyl)benzoxazole derivatives, revealing that excited-state processes like intramolecular proton transfer (ESIPT) and subsequent intramolecular charge transfer (ICT) can occur on timescales ranging from hundreds of femtoseconds to a few picoseconds. nih.gov These ultrafast techniques allow for the direct observation and kinetic characterization of the evolution from the initially excited state to subsequent relaxed or charge-transfer states. chemrxiv.orgnih.gov

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a prominent feature of this compound derivatives, particularly in their fluorescence. While the absorption spectra are relatively insensitive to the solvent, the emission from the charge-transfer state is highly solvatochromic. researchgate.net

As the polarity of the solvent increases, the charge-transfer emission band shows a significant red shift (a shift to longer wavelengths). researchgate.netresearchgate.net This indicates that the excited state has a much larger dipole moment than the ground state, and it is stabilized to a greater extent by polar solvent molecules. researchgate.net The position of the LE fluorescence, however, is not significantly affected by solvent polarity. researchgate.net

The ratio of the CT to LE fluorescence intensity also changes with solvent polarity, typically increasing at first, peaking in solvents of medium polarity, and then decreasing in highly polar solvents. researchgate.net This behavior is attributed to the solvent's influence on the rates of both radiative and non-radiative decay processes, including the back electron transfer that quenches the CT fluorescence. researchgate.net

Table 2: Solvatochromic Shift in a this compound Derivative (Compound II)

| Solvent | Dielectric Constant (ε) | Fluorescence Emission |

|---|---|---|

| Cyclohexane | 2.02 | Dual (LE and CT bands) |

| Dibutyl ether (DBE) | 3.06 | CT band more prominent |

| Tetrahydrofuran (THF) | 7.58 | CT band red-shifted |

Data adapted from fluorescence spectra of a derivative where 2-p-tolyl-benzoxazole is the acceptor. researchgate.netresearchgate.net

Influence of Molecular Structure and Substituents on Photophysical Behavior

The photophysical properties of the this compound framework can be precisely controlled by introducing various substituents. Attaching electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby tuning its absorption and emission wavelengths and quantum efficiencies. nih.gov

For instance, in D-π-A styryl dyes, the position of the charge-transfer band is dependent on the type of acceptor group used in conjunction with the this compound donor. rsc.org Similarly, for derivatives that form intramolecular exciplexes, modifying the electron-donating part of the molecule alters the energy of the charge-transfer state. researchgate.netnih.gov

The introduction of substituents can also influence non-radiative decay pathways. In some systems, electron-withdrawing groups have been shown to lead to higher yields in synthesis and have a significant effect on the spectroscopic properties. nih.gov Furthermore, structural modifications that promote processes like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) can lead to novel photophysical behaviors, such as strong solid-state emission or exceptionally large Stokes shifts. semanticscholar.orgmdpi.comresearchgate.net The geometry of the molecule, including the planarity between the benzoxazole and phenyl rings, is also influenced by substituents, which in turn affects the electronic communication and photophysical outcomes. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 P Tolyl Benzoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 2-(p-tolyl)benzoxazole. researchgate.netmaterialsciencejournal.orgbamu.ac.in These calculations provide valuable insights into the molecule's geometry, stability, and reactivity. researchgate.net By employing methods such as B3LYP with basis sets like 6-31+G(d,p) and 6-311G(d,p), researchers can accurately predict various molecular parameters. researchgate.netmaterialsciencejournal.org DFT studies have been used to analyze the electronic and chemical properties, with findings often showing good correlation with experimental data. materialsciencejournal.orgbamu.ac.in

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comresearchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net For this compound and its derivatives, HOMO-LUMO analysis helps to understand intramolecular charge transfer phenomena. researchgate.netmaterialsciencejournal.org A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, a related compound, the calculated HOMO-LUMO energy gap was 4.25 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org The HOMO energy is associated with the ability to donate an electron, while the LUMO energy reflects the capacity to accept an electron. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for a Related Perimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -4.85 |

| LUMO Energy | -0.60 |

| Energy Gap (LUMO-HOMO) | 4.25 |

| Data derived from a study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine. materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the electrostatic potential on the surface of a molecule. researchgate.netresearchgate.netuni-muenchen.de This map provides insights into the charge distribution and helps identify regions that are prone to electrophilic and nucleophilic attacks. uni-muenchen.denih.gov In MEP maps, areas of negative potential (typically colored red) indicate electron-rich regions that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, MEP analysis helps in understanding its reactivity and intermolecular interactions. researchgate.net The MEP is calculated to understand the reactive sites of the molecule, providing a guide to its behavior in chemical reactions. dntb.gov.ua

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.govresearchgate.net This technique is instrumental in drug discovery and design. For derivatives of this compound, molecular docking studies have been conducted to investigate their potential as antimicrobial and anticancer agents. nih.govmdpi.com For example, docking studies on 2-substituted benzoxazole (B165842) derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.govresearchgate.net In other research, derivatives of this compound have been docked into the active sites of enzymes like alpha-amylase and VEGFR-2 kinase to assess their potential as antidiabetic and anticancer agents, respectively. mdpi.comresearchgate.net These simulations provide insights into the binding affinities and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic model of the biological environment and can be used to assess the conformational stability of the complex and analyze the persistence of interactions identified in docking studies. researchgate.nettandfonline.com For instance, MD simulations of a benzoxazole derivative complexed with alpha-amylase showed good stability of the docked complex, supporting the findings from molecular docking. researchgate.net These simulations can reveal important information about the flexibility of the ligand and the receptor, as well as the role of solvent molecules in the binding process.

Quantum Chemical Studies of Spectroscopic Parameters

Quantum chemical calculations, particularly using DFT, are also employed to predict and interpret the spectroscopic properties of this compound. researchgate.netajchem-a.com Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to validate the computational model and provide a more detailed understanding of the molecule's structure and electronic transitions. researchgate.netdntb.gov.uanih.gov For example, time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption wavelengths and oscillator strengths, which can be correlated with the observed UV-Vis spectrum. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is often used to calculate NMR chemical shifts. researchgate.net

In Silico Prediction of Biological Activity and Toxicity

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and potential toxicity of chemical compounds. nih.govolemiss.edumdpi.com These computational tools can screen large libraries of compounds and prioritize those with favorable drug-like properties and low toxicity risks. For benzoxazole derivatives, in silico models have been used to predict their ADME (absorption, distribution, metabolism, and excretion) properties and to assess their potential for toxicity. researchgate.netnih.gov For instance, the QikProp tool has been used to calculate properties like gastrointestinal absorption and compliance with Lipinski's rule of five. researchgate.netnih.gov Such predictions help in identifying promising lead compounds for further experimental investigation while minimizing the use of animal testing. mdpi.com

Medicinal Chemistry and Biological Activity Research of 2 P Tolyl Benzoxazole Analogues

Structure-Activity Relationship (SAR) Elucidation of Benzoxazole (B165842) Scaffolds

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on both the benzoxazole core and the 2-aryl ring. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies aim to understand how these chemical modifications affect the compound's biological efficacy, providing a roadmap for the design of more potent and selective therapeutic agents.

For 2-arylbenzoxazole analogues, including those with a p-tolyl group, the electronic and steric properties of the substituents play a crucial role. The presence of electron-withdrawing or electron-donating groups on the 2-phenyl ring can modulate the compound's interaction with biological targets. researchgate.net For instance, studies have shown that the introduction of specific groups at various positions can enhance antimicrobial and antiproliferative effects. researchgate.netresearchgate.net The planarity of the benzoxazole scaffold is also a key feature, contributing to its ability to intercalate with biological macromolecules. researchgate.net

Antimicrobial Research Focus

Analogues of 2-(p-tolyl)benzoxazole have been a subject of extensive research for their potential as antimicrobial agents, demonstrating activity against a wide range of pathogens.

Antibacterial Activity Studies (Gram-Positive and Gram-Negative)

Benzoxazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The antibacterial activity is often linked to the specific substitutions on the benzoxazole and the 2-aryl ring.

Research has shown that certain 2-arylbenzoxazole derivatives exhibit significant inhibitory zones against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and also against Gram-negative bacteria like Klebsiella pneumoniae. najah.edu For example, a study on 2,3-dihydrooxazole-spirooxindole derivatives, which share a related oxazole (B20620) core, demonstrated their antibacterial efficacy against various harmful bacterial strains. najah.edu

The table below summarizes the antibacterial activity of selected benzoxazole derivatives from a representative study.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| 21a | B. subtilis | 34 |

| S. aureus | 36 | |

| K. pneumoniae | 32 | |

| E. coli | 15 |

Data sourced from a study on benzoxazole/1,2,4-oxadiazole hybrids. najah.edu

Antifungal Activity Investigations

The antifungal potential of benzoxazole analogues has been well-documented, with various derivatives showing efficacy against a range of fungal pathogens. nih.govnih.govijpcbs.com The structure-activity relationship for antifungal activity indicates that the nature and position of substituents on the aryl ring are critical. nih.gov

In one study, a series of 2-(aryloxymethyl) benzoxazole derivatives were synthesized and evaluated for their antifungal effects against eight phytopathogenic fungi. nih.gov Certain compounds exhibited significant antifungal activities, with the inhibitory effects being dependent on the electronic properties and substitution patterns of the aryl group. nih.gov Another study highlighted that some 2-mercaptobenzoxazole (B50546) derivatives showed significant antifungal activity. ijpcbs.com

The following table presents the antifungal activity of representative benzoxazole derivatives against selected fungal strains.

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

| 4ac | Fusarium oxysporum | >50 |

| Alternaria solani | >50 | |

| Botrytis cinerea | >50 | |

| 4bc | Fusarium oxysporum | >50 |

| Alternaria solani | >50 | |

| Botrytis cinerea | >50 | |

| 4ah | Mycosphaerella melonis | 76.4 |

Data from a study on heterocyclic benzoxazole derivatives. mdpi.com

Antimycobacterial Potential

Benzoxazole derivatives have emerged as a promising class of compounds with antimycobacterial activity, including against Mycobacterium tuberculosis. researchgate.netafricanjournalofbiomedicalresearch.comnih.gov The lipophilicity of these compounds is considered a key factor in their ability to penetrate the lipid-rich cell wall of mycobacteria. researchgate.net

A study on highly lipophilic 5,7-di-tert-butylbenzoxazoles demonstrated their activity against Mycobacterium tuberculosis and other nontuberculous strains where standard drugs like isoniazid (B1672263) were inactive. researchgate.net Another series of 2-benzylsulfanyl derivatives of benzoxazole also exhibited notable in vitro antimycobacterial activity. nih.gov The presence of specific substituents, such as nitro groups or a thioamide group, was found to be beneficial for the activity against non-tuberculous mycobacterial strains. nih.gov

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

One of the key mechanisms through which benzoxazole derivatives exert their antibacterial effect is the inhibition of DNA gyrase. researchgate.netnih.govnih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. researchgate.net

Several studies have identified benzoxazole derivatives as potent inhibitors of DNA gyrase. researchgate.netnih.gov These compounds are believed to bind to the enzyme, preventing it from carrying out its function and ultimately leading to bacterial cell death. researchgate.net The planar nature of the benzoxazole scaffold is thought to facilitate its interaction with the DNA-gyrase complex. researchgate.net For instance, a novel class of bacterial type-II topoisomerase inhibitors featuring a spiropyrimidinetrione architecture fused to a benzisoxazole scaffold has shown potent activity against Gram-positive and some Gram-negative bacteria by inhibiting DNA gyrase. nih.govnih.gov

Anticancer and Antitumor Research

In addition to their antimicrobial properties, this compound analogues and related compounds have garnered significant interest in the field of oncology for their potential as anticancer agents. nih.govresearchgate.netmdpi.comnih.gov

Numerous studies have demonstrated the antiproliferative effects of benzoxazole derivatives against various human cancer cell lines. mdpi.comnih.gov The anticancer activity is often associated with the specific substitution patterns on the benzoxazole and the 2-aryl rings. For example, research has indicated that the presence of electron-withdrawing groups can enhance the antiproliferative activity against certain cancer cells. researchgate.net

A study on novel benzoxazole derivatives showed that several compounds displayed high growth inhibitory activities against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The most potent of these compounds was found to induce apoptosis in cancer cells. nih.gov Another study reported that certain 2-(3,4-disubstituted phenyl)benzoxazole derivatives exhibited promising anticancer activity, particularly against non-small cell lung cancer cells. mdpi.com

The table below showcases the in vitro anticancer activity of selected benzoxazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 12l | HepG2 | 10.50 |

| MCF-7 | 15.21 | |

| 5e | HepG2 | 4.13 |

| HCT-116 | 6.93 | |

| MCF-7 | 8.67 | |

| 8d | MCF-7 | 3.43 |

| HCT116 | 2.79 | |

| HepG2 | 2.43 |

Data compiled from studies on benzoxazole derivatives as potential anticancer agents. nih.govresearchgate.netnih.gov

Apoptosis Induction Studies

The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancerous cells. Several studies have highlighted the potential of this compound analogues to trigger this process in various cancer cell lines.

Research has demonstrated that certain benzoxazole derivatives can induce apoptosis through the modulation of key regulatory proteins. For instance, studies on HepG2 (hepatocellular carcinoma) cells have shown that treatment with specific analogues leads to a significant increase in the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govnih.gov One study revealed that compound 12l induced apoptosis in HepG2 cells by 35.13%. nih.gov This was accompanied by a 2.98-fold increase in caspase-3 levels and a 3.40-fold increase in BAX, along with a 2.12-fold reduction in Bcl-2 levels. nih.gov

Another potent compound, 8d , was also found to have a significant apoptotic effect on HepG2 cells, arresting the cell cycle at the pre-G1 phase. nih.gov Furthermore, some benzoxazole derivatives have been shown to amplify the apoptotic effects of other chemotherapeutic agents. esisresearch.org For example, compounds like BD-3 and A-9 enhanced the apoptosis-inducing effect of 12H-benzo(a)phenothiazines. esisresearch.org However, it is noteworthy that not all analogues exhibit pro-apoptotic properties, with some, such as D-7 , demonstrating an anti-apoptotic effect. esisresearch.org

The following table summarizes the apoptotic activity of selected this compound analogues.

| Compound | Cell Line | Apoptotic Induction | Mechanism of Action |

| 12l | HepG2 | 35.13% | ↑ Caspase-3 (2.98-fold), ↑ BAX (3.40-fold), ↓ Bcl-2 (2.12-fold) nih.gov |

| 8d | HepG2 | Significant | Arrests cell cycle at pre-G1 phase nih.gov |

| 14b | HepG2 | 16.52% | ↑ Caspase-3 (4.8-fold) semanticscholar.org |

| BD-3 | L5718 | Increased apoptotic effect | Enhances effect of M-627 esisresearch.org |

| A-9 | L5718 | Increased apoptotic effect | Enhances effect of M-627 esisresearch.org |

VEGFR-2 Kinase Inhibition Research

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. semanticscholar.org Consequently, inhibiting VEGFR-2 kinase activity is a validated strategy in cancer therapy. wikipedia.org Several this compound analogues have been investigated as potent VEGFR-2 inhibitors.

A number of studies have focused on designing and synthesizing novel benzoxazole derivatives with the essential pharmacophoric features for VEGFR-2 inhibition. semanticscholar.org These efforts have led to the identification of compounds with significant anti-proliferative and VEGFR-2 inhibitory activities. For example, compound 8d emerged as a highly potent candidate, exhibiting an IC50 value of 0.0554 µM against VEGFR-2 kinase, which was superior to the standard drug sorafenib (B1663141) (IC50 = 0.0782 µM). nih.govnih.gov This compound also demonstrated strong anti-proliferative activity against MCF-7, HCT116, and HepG2 cancer cell lines. nih.govnih.gov

Similarly, compound 12l showed promising VEGFR-2 inhibitory activity with an IC50 of 97.38 nM and displayed significant growth inhibitory effects against HepG2 and MCF-7 cells. nih.govresearchgate.net The research indicates a strong correlation between the VEGFR-2 inhibitory potency and the cytotoxic effects of these analogues. nih.govnih.gov

The following table presents the VEGFR-2 kinase inhibitory activity of selected this compound analogues.

| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 8d | 0.0554 nih.govnih.gov | Sorafenib | 0.0782 nih.govnih.gov |

| 8a | 0.0579 nih.gov | Sorafenib | 0.0782 nih.gov |

| 8e | 0.0741 nih.gov | Sorafenib | 0.0782 nih.gov |

| 12l | 0.09738 nih.govresearchgate.net | Sorafenib | Not specified |

| 14o | Not specified (Protein conc. 586.3 pg/ml) semanticscholar.org | Not specified | Not specified |

| 14l | Not specified (Protein conc. 636.2 pg/ml) semanticscholar.org | Not specified | Not specified |

| 14b | Not specified (Protein conc. 705.7 pg/ml) semanticscholar.org | Not specified | Not specified |

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. nih.gov However, their use can be associated with gastrointestinal side effects due to the inhibition of COX-1. nih.gov Research into this compound analogues has explored their potential as selective COX-2 inhibitors, aiming for potent anti-inflammatory activity with improved safety profiles. nih.gov

Several synthesized 2-substituted benzoxazole derivatives have demonstrated significant anti-inflammatory effects in animal models. nih.govajphr.com For instance, in a carrageenan-induced paw edema model, compounds 2a, 2b, 3a, 3b, and 3c exhibited potent anti-inflammatory activity. nih.gov These compounds also showed a significant gastro-protective effect, suggesting a selective inhibition of COX-2 over COX-1. nih.gov

Further studies have synthesized series of 2-arylidene-N-(benzoxazole-2-yl) hydrazine (B178648) carboxamide and 2-arylidene-N-(5-chloro benzoxazole-2-yl) hydrazine carboxamide derivatives. ajphr.com Among these, compounds VIIIa-c and VIIIA-C significantly reduced inflammation, showing promising anti-inflammatory activity comparable to the standard drug indomethacin. ajphr.com The presence of a chloro group on the benzoxazole ring appeared to enhance the anti-inflammatory potency. ajphr.com Some benzoxazolone derivatives have also shown anti-inflammatory activity by inhibiting IL-6. nih.gov

The following table summarizes the anti-inflammatory activity of selected this compound analogues.

| Compound Series | Model | Activity | Reference Compound |

| 2a, 2b, 3a, 3b, 3c | Carrageenan-induced paw edema | Potent anti-inflammatory activity, significant gastro-protective effect nih.gov | Omeprazole nih.gov |

| VIIIa-c, VIIIA-C | Carrageenan-induced paw edema | Significant reduction in inflammation ajphr.com | Indomethacin ajphr.com |

| VIIId-f, VIIID-F | Carrageenan-induced paw edema | Moderate anti-inflammatory activity ajphr.com | Indomethacin ajphr.com |

| 3c, 3d, 3g | In vitro IL-6 inhibition | IC50 values of 10.14, 5.43, and 5.09 µM, respectively nih.gov | Not specified |

Antiviral and Antiprotozoal Activities

The search for new antimicrobial agents is a continuous effort in medicinal chemistry. Benzoxazole derivatives have been investigated for their potential to combat various pathogens, including viruses and protozoa.

In the realm of antiviral research, certain benzoxazole derivatives have shown activity against a range of viruses. mdpi.com For example, novel flavonol derivatives containing a benzoxazole moiety demonstrated excellent activity against the tobacco mosaic virus (TMV). nih.gov Specifically, compound X17 exhibited curative and protective EC50 values of 127.6 and 101.2 μg/mL, respectively, which were superior to the commercial agent ningnanmycin. nih.gov The proposed mechanism involves binding to the TMV coat protein, thereby hindering viral assembly. nih.gov Molecular docking studies have also suggested the potential of some benzoxazole derivatives to inhibit the main protease of COVID-19. nih.gov

Regarding antiprotozoal activity, a series of (3-benzoxazole-2-yl) phenylamine and related derivatives were synthesized and evaluated. olemiss.edudoaj.org Compounds 6d and 5a showed promising results, with the latter exhibiting good antimalarial activity. semanticscholar.org The chloroacetyl functionalization of the benzoxazolyl aniline (B41778) scaffold was identified as a key feature for antiprotozoal and antimicrobial activity. semanticscholar.org Other studies have reported the in vitro activity of 2-amino-4-aryloxazoles against Giardia lamblia and Trichomonas vaginalis. researchgate.net

The following table provides an overview of the antiviral and antiprotozoal activities of selected benzoxazole analogues.

| Compound | Target Organism | Activity |

| X17 | Tobacco Mosaic Virus (TMV) | Curative EC50: 127.6 μg/mL, Protective EC50: 101.2 μg/mL nih.gov |

| 5a | Plasmodium falciparum (Malaria) | Good antimalarial activity semanticscholar.org |

| 6d | Leishmania and Trypanosoma spp. | Moderate inhibitory activity semanticscholar.org |

| 3d | Giardia lamblia | IC50: 1.17 µM researchgate.net |

| 3e | Trichomonas vaginalis | IC50: 1.89 µM researchgate.net |

Enzyme Inhibitory Activity Studies (e.g., Cholinesterase, Alpha-Amylase)

The inhibition of specific enzymes is a therapeutic strategy for various diseases. Analogues of this compound have been explored for their ability to inhibit enzymes such as cholinesterases and alpha-amylase.

Cholinesterase inhibitors are used in the management of Alzheimer's disease. nih.gov Research on 2-aryl-6-carboxamide benzoxazole derivatives has identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 36 was found to be a potent, selective, and mixed-type dual inhibitor of both enzymes. nih.gov

In the context of diabetes management, the inhibition of α-amylase and α-glucosidase can help control postprandial hyperglycemia. nih.govmdpi.com Studies on various plant extracts containing phenolic compounds, including those with benzoxazole-like structures, have demonstrated inhibitory activity against these enzymes. nih.govsemanticscholar.org While specific data for this compound analogues is limited in this area, the broader class of benzoxazoles shows potential for such applications.

The following table summarizes the enzyme inhibitory activities of selected benzoxazole analogues.

| Compound | Target Enzyme | Inhibitory Activity |

| 36 | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Potent, selective, mixed-type dual inhibitor nih.gov |

Applications in Materials Science and Functional Materials Research of 2 P Tolyl Benzoxazole Derivatives

Development for Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-(p-tolyl)benzoxazole are recognized for their utility in organic light-emitting devices (OLEDs). elexbiotech.com The benzoxazole (B165842) core often acts as an electron-accepting moiety in molecules designed for emissive or charge-transport layers within the OLED architecture. The inherent thermal stability and fluorescence capabilities of these compounds are critical for the longevity and performance of OLED devices.

Researchers have synthesized various benzoheterocyclic derivatives, including those with benzoxazole groups, for use as emitting and hole transport layers. researchgate.net The performance of OLEDs can be significantly influenced by the molecular design of the benzoxazole derivative. For instance, incorporating stylyl groups into related benzoheterocyclic structures has been shown to enhance electroluminescence efficiency. researchgate.net Bipolar molecules that pair a benzoxazole or similar imidazole (B134444) acceptor with a suitable donor group through a π-conjugated bridge are effective in producing deep-blue emissions, which are crucial for full-color displays. nih.gov The design of these materials aims to balance charge injection and transport, leading to high efficiency and color purity. nih.gov For example, non-doped deep-blue OLEDs have been fabricated using carbazole-π-imidazole derivatives, achieving high luminance and external quantum efficiencies. nih.gov

Below is a table summarizing the performance of OLEDs incorporating benzoxazole and related heterocyclic derivatives as functional materials.

| Emitter Type | Role | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates |

| Carbazole-π-imidazole derivative | Emitter | 11,364 | 4.43 | Deep-Blue | (0.159, 0.080) |

| Pyrene-benzimidazole derivative | Emitter | 290 | 4.3 | Pure Blue | (0.148, 0.130) |

| TPD derivative with stylyl groups | Hole Transport | 12,000 | - | Blue-Green | Not specified |

This table presents data from research on various benzoxazole-related derivatives to illustrate their performance in OLEDs. researchgate.netnih.govnih.gov

Non-Linear Optics (NLO) Material Research

The unique electronic structure of this compound derivatives makes them attractive candidates for non-linear optics (NLO). NLO materials are essential for technologies like optical switching and frequency conversion, which rely on materials that can alter the properties of light. The NLO response in organic molecules is often associated with a donor-π-acceptor structure, where the benzoxazole group can function as the electron-accepting component.

To enhance and stabilize the NLO properties, benzoxazole chromophores have been incorporated into polymer matrices. For example, maleimide (B117702) copolymers containing benzoxazole side chains have been synthesized. sci-hub.se These polymers exhibit high glass transition temperatures, which helps to maintain the poling-induced alignment of the NLO chromophores, thereby ensuring long-term stability of the NLO effect. sci-hub.se Computational studies have also been employed to predict and understand the NLO properties of benzoxazole derivatives, revealing that strategic substitutions can significantly enhance hyperpolarizability. consensus.app For instance, 2,5-bis(2-benzoxazolyl)phenol shows a hyperpolarizability that is ten times larger than that of 2-(2'-hydroxyphenyl)benzoxazole. consensus.app

The table below details the NLO properties of a representative polymer film incorporating a benzoxazole chromophore.

| Material | Second Harmonic Generation (d₃₃) (pm/V) | Electro-Optical Coefficient (r₃₃) (pm/V) | Wavelength (nm) |

| Poled PMIBz 2 Film | 45 | 6.1 | 1064 (d₃₃), 1300 (r₃₃) |

This table shows the NLO coefficients for a maleimide-styrene copolymer with a benzoxazole chromophore (PMIBz 2). sci-hub.se

Fluorescent Probes and Chemical Sensor Development

The inherent fluorescence of the benzoxazole core is central to its application in chemical sensors. Derivatives of this compound can be functionalized to create probes that exhibit changes in their fluorescence properties upon binding with specific ions or molecules. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various analytes.

One area of research involves using 2-p-tolyl-benzoxazole as an electron acceptor in molecules designed to detect cations. researchgate.netrsc.org When a donor subunit, such as a crown ether, is attached to the benzoxazole core, the resulting compound can selectively bind with metal ions like barium (Ba²⁺) and lithium (Li⁺). This binding event often leads to a significant increase in fluorescence intensity, enabling visual detection. researchgate.netrsc.org Other research has focused on developing probes for biologically important species. For example, a benzothiazole-based probe, a structural analogue of benzoxazole, was synthesized to detect biothiols like glutathione (B108866) (GSH), homocysteine (Hcy), and cysteine (Cys). nih.gov The probe operates via an electrophilic addition reaction with the thiol group, which enhances the fluorescent signal. nih.gov

The following table summarizes the performance of various sensors based on benzoxazole and related structures.

| Sensor Type | Target Analyte(s) | Detection Limit (μM) | Fluorescence Response |

| Benzoxazole derivative with crown ether | Barium (Ba²⁺), Lithium (Li⁺) | Not specified | Strong increase in intensity |

| Benzothiazole-based probe | Glutathione (GSH) | 0.33 | Fluorescence enhancement |

| Benzothiazole-based probe | Homocysteine (Hcy) | 0.70 | Fluorescence enhancement |

| Benzothiazole-based probe | Cysteine (Cys) | 0.87 | Fluorescence enhancement |

| Benzoxazole-based macrocycle | Zinc (Zn²⁺), Cadmium (Cd²⁺) | Not specified | Chelation-enhanced fluorescence (CHEF) |

This table highlights the detection capabilities of fluorescent probes derived from or related to the benzoxazole structure. researchgate.netrsc.orgnih.govmdpi.com

Engineering Plastics Applications

The rigid and stable benzoxazole ring is a key structural component in a class of high-performance engineering plastics known as polybenzoxazoles (PBOs). acs.org These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. acs.orgresearchgate.net

PBOs possess a combination of desirable properties, including high glass transition temperatures, excellent fire resistance, and low dielectric constants. acs.orgacs.orgwaferdies.com The low dielectric constant and minimal moisture absorption of PBOs are particularly advantageous for their use as insulating layers in advanced microelectronic packaging. waferdies.com Research into new PBO formulations continues to push the boundaries of their performance. For example, the incorporation of sulfur atoms into the polymer backbone has led to the development of PBOs with very high refractive indices, which could be useful for optical applications. acs.org Furthermore, thermally rearranged (TR) PBOs exhibit outstanding gas transport properties, making them promising materials for gas separation membranes. doi.org

Key properties of advanced polybenzoxazoles are presented in the table below.

| Polymer Type | Glass Transition Temp. (°C) | Thermal Decomposition Temp. (°C) | Refractive Index (@ 637 nm) | Key Feature |

| Sulfur-containing aromatic PBO | 204–255 | >430 | 1.7862 | High sulfur content, high refractive index |

| Cross-linked PBO aerogel | Not specified | Not specified | Not specified | Excellent thermal and chemical stability |

| Thermally Rearranged (TR) PBO | Not specified | >400 | Not specified | Superior mechanical and gas separation performance |

This table summarizes the properties of various types of polybenzoxazoles, demonstrating the versatility of the benzoxazole structure in engineering plastics. acs.orgacs.orgdoi.org

Advanced Analytical Techniques in the Characterization and Research of 2 P Tolyl Benzoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-(p-tolyl)benzoxazole, providing detailed information about the hydrogen and carbon framework of the molecule.

In ¹H-NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals confirm the connectivity of the atoms. For 2-aryl-benzoxazole derivatives, the aromatic protons typically appear in the downfield region of the spectrum. The protons of the benzoxazole (B165842) ring system and the p-tolyl group will exhibit characteristic splitting patterns that allow for their unambiguous assignment. For instance, in a related compound, 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] nih.govhoffmanchemicals.comoxazine, the aromatic protons of the benzoxazine (B1645224) and melamine (B1676169) rings show overlapping peaks around 7.0 ppm.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. For 2-phenylbenzo[d]oxazole, a structurally similar compound, the carbon atoms of the benzoxazole and phenyl rings show distinct signals that can be assigned based on their expected chemical shifts. For example, the carbon atom at the 2-position of the benzoxazole ring is typically observed at a lower field due to its attachment to two heteroatoms.

| Nucleus | Technique | Key Findings |

|---|---|---|

| ¹H | ¹H-NMR | Provides information on proton environment and connectivity through chemical shifts and coupling constants. Aromatic protons of the benzoxazole and p-tolyl groups are expected in the downfield region. |

| ¹³C | ¹³C-NMR | Reveals the carbon framework of the molecule. The chemical shift of each carbon is indicative of its local electronic environment, allowing for the identification of the benzoxazole and p-tolyl carbons. |

High-Resolution Mass Spectrometry (HRMS/HREI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₄H₁₁NO), the expected exact mass can be calculated. HRMS analysis would provide an experimental m/z value that should closely match this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. For example, in the characterization of 2-phenylbenzo[d]oxazole, a related molecule, the protonated molecule [M+H]⁺ was observed, confirming its molecular weight.

| Technique | Information Obtained | Significance for this compound |

|---|---|---|

| HRMS/HREI-MS | Precise mass-to-charge ratio (m/z) | Unambiguous determination of the molecular formula (C₁₄H₁₁NO) by matching the experimental mass to the theoretical exact mass. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The infrared spectrum provides a characteristic fingerprint of the molecule.

Key characteristic absorption bands expected in the FTIR spectrum of this compound include:

C=N stretching: A sharp absorption band characteristic of the imine group within the oxazole (B20620) ring.

C-O-C stretching: Bands corresponding to the ether linkage within the benzoxazole ring system.

Aromatic C-H stretching: Signals typically appearing above 3000 cm⁻¹.

Aromatic C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region, indicative of the benzene (B151609) rings.

C-H bending: Out-of-plane bending vibrations for the substituted aromatic rings, which can provide information about the substitution pattern.

The combined presence and specific positions of these bands provide strong evidence for the benzoxazole and p-tolyl moieties within the molecular structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Benzoxazole and p-tolyl rings |

| C=N Stretch | ~1615 | Oxazole ring |

| Aromatic C=C Stretch | 1600-1450 | Benzene rings |

| C-O-C Stretch | ~1245 | Benzoxazole ring |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides insights into the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule promotes electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λ_max) are characteristic of the molecule's conjugated system.

Benzoxazole derivatives are known to be strong UV absorbers. The extended π-system of this compound, encompassing both the benzoxazole core and the tolyl substituent, is expected to result in characteristic absorption bands in the UV region. Studies on similar 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown maximum absorption wavelengths ranging from 336 to 374 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| UV-Visible Spectroscopy | λ_max (wavelength of maximum absorbance) | Provides information about the electronic transitions within the conjugated π-system of the molecule. |

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value of the compound is dependent on the stationary phase and the mobile phase used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. A pure sample of this compound would ideally show a single sharp peak under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For volatile and thermally stable compounds like this compound, GC can effectively separate it from other components. The coupled mass spectrometer then provides a mass spectrum of the eluted compound, which can be used for its identification by comparing it to a spectral library or by analyzing its fragmentation pattern.

The use of these chromatographic methods is crucial to ensure the sample's purity before proceeding with other analytical characterizations and further research applications.

| Method | Principle | Application for this compound |

|---|---|---|

| TLC | Separation based on differential partitioning between a stationary and a mobile phase. | Rapid purity check and reaction monitoring. |

| HPLC | High-resolution separation in a liquid mobile phase. | Quantitative purity assessment and purification. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Separation from volatile impurities and structural confirmation. |

X-ray Diffraction (XRD) for Crystal Structure Analysis

The crystal structure analysis would reveal the planarity of the benzoxazole ring system and the dihedral angle between the benzoxazole and the p-tolyl rings. It would also provide information on the intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the packing of the molecules in the crystal lattice. For instance, the crystal structure of a related benzoxazole derivative, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, was determined to be monoclinic with the space group P21/c. nih.gov

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Vibrational Analysis

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light. The Raman spectrum shows the vibrational modes of the molecule, which are sensitive to its structure and symmetry. For 2-aryl-benzoxazoles, Raman spectroscopy can provide detailed information about the skeletal vibrations of the fused ring system and the substituent.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. This allows for the detection of very low concentrations of the analyte. SERS studies on related benzoxazole compounds have been used to investigate their adsorption behavior on metal surfaces. For example, the SERS spectrum of 2-mercaptobenzoxazole (B50546) on a copper surface doped with silver nanoparticles indicated that the molecule adsorbs in its ionized thiolic form with a tilted orientation relative to the metal surface. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(p-tolyl)benzoxazole and its derivatives, and how can researchers optimize yields?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted o-aminophenols and aromatic aldehydes under acidic or catalytic conditions. For example, derivatives like 2-(p-toluenesulfonamide-2’-hydroxyphenyl)benzoxazole are synthesized via multi-step protocols, including sulfonamide coupling, achieving yields around 65% . Optimization strategies include adjusting stoichiometry, reaction time, and temperature, as well as using catalysts like acetic acid for imine formation . Solvent selection (e.g., methanol or DMF) significantly impacts reaction kinetics and product distribution .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR (¹H/¹³C) to verify aromatic proton environments and substituent positions.

- IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- GC/Titration for purity assessment (>97% purity criteria) .

- X-ray crystallography for unambiguous structural determination, as demonstrated for derivatives like 2-(4-amino-3-benzyl-2-thioxo-thiazol-5-yl)benzoxazole, which crystallizes in a triclinic system (space group P1) .

Q. What are the key physicochemical properties of this compound relevant to material science applications?